molecular formula C11H16O B8354425 2-Iso-propyl-3-methylanisole CAS No. 1642-84-8

2-Iso-propyl-3-methylanisole

Cat. No. B8354425
CAS RN: 1642-84-8
M. Wt: 164.24 g/mol
InChI Key: JNPHEIZBZIJXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iso-propyl-3-methylanisole is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iso-propyl-3-methylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iso-propyl-3-methylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1642-84-8

Product Name

2-Iso-propyl-3-methylanisole

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-methoxy-3-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C11H16O/c1-8(2)11-9(3)6-5-7-10(11)12-4/h5-8H,1-4H3

InChI Key

JNPHEIZBZIJXGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-methoxy-6-methylphenyl)-2-propanol (0.50 g, 2.77 mmol) in ethyl acetate-acetic acid (9:1, 10.0 mL) at room temperature was stirred under a H2 atmosphere for 16 h. The mixture was filtered through a Celite plug and the solvent was removed under reduced pressure. The residue was dissolved in hexanes and washed with water. The organic layer was dried MgSO4, filtered and concentrated under reduced pressure to afford 2-iso-propyl-3-methylanisole (0.45 g, 100%) as colorless oil, which was used for the next step without further purification: 1H NMR (300 MHz, DMSO-d6): δ 7.01 (dd, J=12.0 Hz, 11.7 Hz, 1 H), 6.78 (d, J=12.0 Hz, 1 H), 6.70 (d, J=11.7 Hz, 1 H), 3.74 (s, 3 H), 3.28 (m, 1 H), 2.26 (s, 3 H), 1.24 (d, J=10.8 Hz, 6 H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=ethyl acetate-hexanes (1:9); Rf=0.80.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
ethyl acetate acetic acid
Quantity
10 mL
Type
solvent
Reaction Step One

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